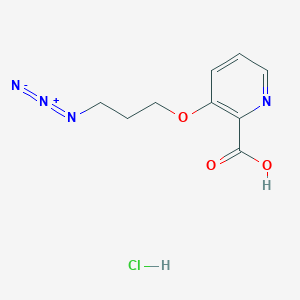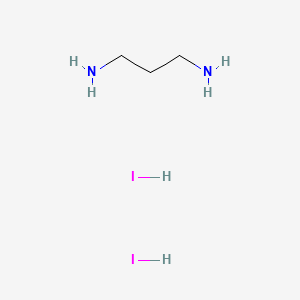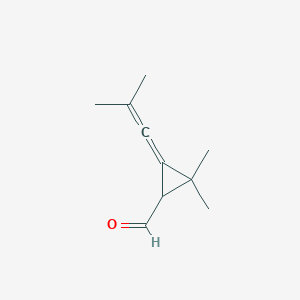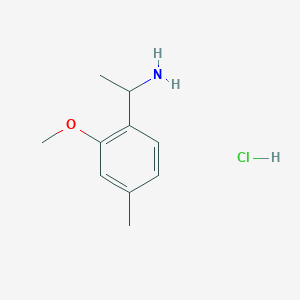![molecular formula C14H24N2O4 B1449463 2-[(tert-Butoxy)carbonyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid CAS No. 1822523-41-0](/img/structure/B1449463.png)
2-[(tert-Butoxy)carbonyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid
Descripción general
Descripción
“2-[(tert-Butoxy)carbonyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid” is a chemical compound with the molecular formula C14H23NO6S . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H23NO6S/c1-13(2,3)21-12(18)15-9-14(8-10(15)11(16)17)4-6-22(19,20)7-5-14/h10H,4-9H2,1-3H3,(H,16,17) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 333.41 . It is a solid substance at room temperature .Aplicaciones Científicas De Investigación
Bioactive Compounds and Antioxidant Applications
Carboxylic acids and their derivatives are critical in synthesizing bioactive compounds with antioxidant, antimicrobial, and anticancer properties. Derivatives of neo fatty acids, which include a tert-butyl group, have shown high activity in these areas. Such compounds are prospects for future chemical preparations in cosmetic, agronomic, and pharmaceutical industries due to their diverse biological activities (Dembitsky, 2006). Additionally, the structure-activity relationships of selected carboxylic acids reveal that modifications in their structures can significantly influence their bioactive properties, particularly in antioxidant and antimicrobial activities (Godlewska-Żyłkiewicz et al., 2020).
Synthetic Applications and Chemical Synthesis
In chemical synthesis, the functional groups present in carboxylic acid derivatives play a pivotal role in the formation of complex molecules. For instance, levulinic acid (LEV), derived from biomass, showcases the versatility of carboxylic acids in drug synthesis due to its carbonyl and carboxyl functional groups. LEV and its derivatives can be used to synthesize a variety of value-added chemicals, highlighting the compound's flexibility and unique properties in drug synthesis, reducing synthesis costs, and simplifying steps (Zhang et al., 2021).
Environmental and Industrial Applications
Carboxylic acids also find applications in environmental and industrial processes. Their role in the biocatalyst inhibition of engineered microbes like Escherichia coli and Saccharomyces cerevisiae underlines the impact of carboxylic acids on microbial fermentation processes. This knowledge aids in designing metabolic engineering strategies to improve microbial tolerance and industrial performance (Jarboe et al., 2013). Furthermore, the use of supercritical CO2 in the reactive extraction of carboxylic acids from aqueous solutions offers an environmentally benign and efficient method for carboxylic acid separation, demonstrating the compound's significance in separation technology and industrial applications (Djas & Henczka, 2018).
Safety And Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapours/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and others .
Propiedades
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O4/c1-13(2,3)20-12(19)16-9-14(4-6-15-7-5-14)8-10(16)11(17)18/h10,15H,4-9H2,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBCQABZUNBRISD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CCNCC2)CC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(tert-Butoxy)carbonyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-[1-(Propane-2-sulfonyl)-piperidin-4-yl]-ethanol](/img/structure/B1449397.png)

![tert-butyl N-{[(2R,4S)-4-fluoropyrrolidin-2-yl]methyl}carbamate hydrochloride](/img/structure/B1449399.png)


